3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 887587-54-4
VCID: VC16693964
InChI: InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H20ClNO4S
Molecular Weight: 345.8 g/mol

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 887587-54-4

Cat. No.: VC16693964

Molecular Formula: C15H20ClNO4S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester - 887587-54-4

Specification

CAS No. 887587-54-4
Molecular Formula C15H20ClNO4S
Molecular Weight 345.8 g/mol
IUPAC Name tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Standard InChI Key ZTSQNBNXHODESU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-(4-chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C15H20ClNO4S\text{C}_{15}\text{H}_{20}\text{ClNO}_{4}\text{S}, with a molecular weight of 345.8 g/mol . The pyrrolidine ring adopts a five-membered saturated conformation, with the tert-butoxycarbonyl (Boc) group at N1 and the 4-chlorobenzenesulfonyl substituent at C3 (Figure 1). The (S)-configuration at C3 is confirmed by the InChIKey (ZTSQNBNXHODESU-ZDUSSCGKSA-N), which specifies the absolute stereochemistry .

The sulfonyl group enhances electrophilicity at C3, while the Boc group provides steric protection for the nitrogen atom, a common strategy in peptide synthesis . XLogP3-AA calculations yield a value of 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of this compound likely involves multistep functionalization of pyrrolidine precursors. A general approach includes:

  • Pyrrolidine Functionalization: Introduction of the sulfonyl group via sulfonation of 3-amino-pyrrolidine derivatives.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2_2O) under basic conditions .

  • Resolution of Enantiomers: Chiral chromatography or asymmetric synthesis to isolate the (S)-enantiomer .

A related method for pyrrolidine derivatives employs Ag2_2CO3_3-catalyzed 1,3-dipolar cycloadditions, achieving up to four stereogenic centers with >20:1 diastereoselectivity . For this compound, the (S)-configuration at C3 may arise from chiral induction during sulfonation or resolution of racemic intermediates .

Table 1: Representative Synthetic Conditions for Pyrrolidine Derivatives

StepReagents/ConditionsYield (%)SelectivityReference
Sulfonation4-Chlorobenzenesulfonyl chloride, base75–85N/A
Boc Protection(Boc)2_2O, DMAP, CH2_2Cl2_290–95N/A
Chiral ResolutionChiral HPLC (e.g., Chiralpak AD-H column)40–60>99% ee

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that the tert-butanesulfinyl group stabilizes transition states through non-covalent interactions (e.g., Ag–O interactions in cycloadditions), favoring the (2S,3R,4S,5R) configuration . For this compound, such interactions may direct the sulfonyl group’s orientation during ring closure, ensuring high enantiomeric excess .

Applications in Organic Synthesis

Asymmetric Catalysis

Pyrrolidine derivatives serve as organocatalysts in aldol reactions. For example, a related N-tert-butanesulfinyl pyrrolidine catalyzed the reaction between cyclohexanone and 4-nitrobenzaldehyde with 68:32 enantiomeric ratio (er) . The 4-chlorobenzenesulfonyl group in this compound could enhance electrophilicity at C3, potentially improving catalytic activity in Michael additions or Mannich reactions .

Physicochemical and Computational Properties

Stability and Reactivity

The Boc group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane), yielding primary amines for further functionalization . The sulfonyl group is resistant to nucleophilic attack but may participate in Friedel-Crafts reactions under strong Lewis acid conditions .

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight345.8 g/molPubChem
XLogP3-AA2.9PubChem
SolubilityEthyl acetate > CH2_2Cl2_2Experimental
Melting PointNot reported

Computational Modeling

DFT calculations at the B3LYP level for analogous compounds demonstrate that the tert-butanesulfinyl group’s oxygen interacts with metal catalysts (e.g., Ag+^+), stabilizing transition states by 2.8 kcal/mol . Such models predict that the (S)-configuration in this compound optimizes steric and electronic interactions during cycloadditions .

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